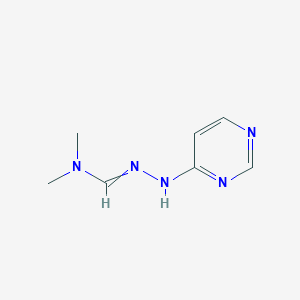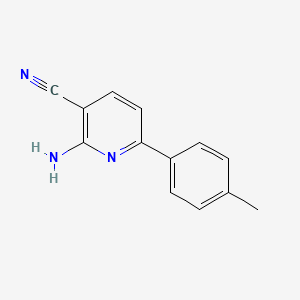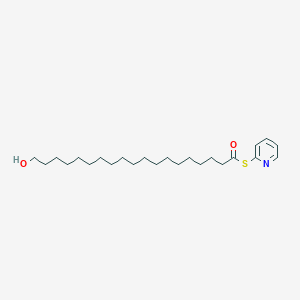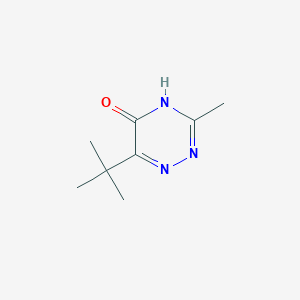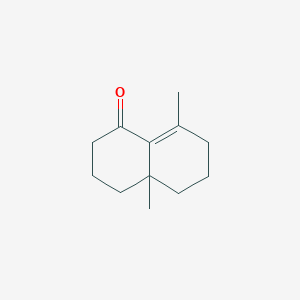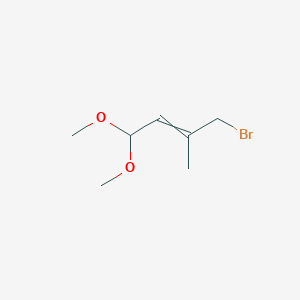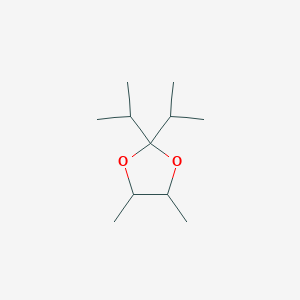![molecular formula C17H12N2O2 B14542008 7-(4-Methylphenyl)-2H,5H-[1,3]dioxolo[4,5-F]indole-6-carbonitrile CAS No. 62039-83-2](/img/structure/B14542008.png)
7-(4-Methylphenyl)-2H,5H-[1,3]dioxolo[4,5-F]indole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methylphenyl)-2H,5H-[1,3]dioxolo[4,5-F]indole-6-carbonitrile is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a dioxolo ring fused to the indole structure, along with a carbonitrile group, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 7-(4-Methylphenyl)-2H,5H-[1,3]dioxolo[4,5-F]indole-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced through a cyclization reaction involving appropriate diol precursors.
Addition of the Carbonitrile Group: The carbonitrile group can be added via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Final Coupling with 4-Methylphenyl Group: The final step involves coupling the synthesized intermediate with a 4-methylphenyl group through a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
7-(4-Methylphenyl)-2H,5H-[1,3]dioxolo[4,5-F]indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems, which can be catalyzed by acids or bases.
Major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized indole derivatives.
Scientific Research Applications
7-(4-Methylphenyl)-2H,5H-[1,3]dioxolo[4,5-F]indole-6-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(4-Methylphenyl)-2H,5H-[1,3]dioxolo[4,5-F]indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-(4-Methylphenyl)-2H,5H-[1,3]dioxolo[4,5-F]indole-6-carbonitrile can be compared with other indole derivatives, such as:
5H-[1,3]Dioxolo[4,5-f]indole: Similar in structure but lacks the 4-methylphenyl and carbonitrile groups.
Indole-3-carbinol: A naturally occurring indole derivative with different biological activities.
Tryptophan: An essential amino acid with an indole core, involved in protein synthesis and various metabolic pathways.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
62039-83-2 |
|---|---|
Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
7-(4-methylphenyl)-5H-[1,3]dioxolo[4,5-f]indole-6-carbonitrile |
InChI |
InChI=1S/C17H12N2O2/c1-10-2-4-11(5-3-10)17-12-6-15-16(21-9-20-15)7-13(12)19-14(17)8-18/h2-7,19H,9H2,1H3 |
InChI Key |
NJWAQEAFQKREDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC3=CC4=C(C=C32)OCO4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


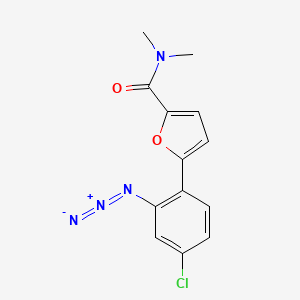
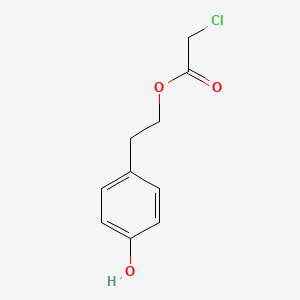
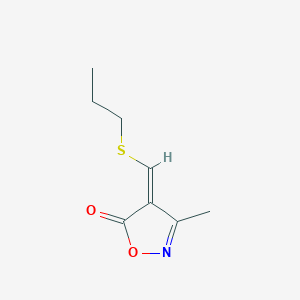
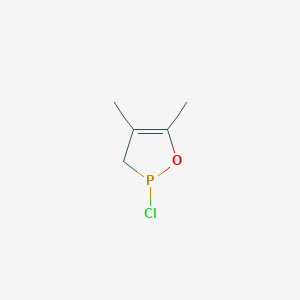

![1,1'-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene]](/img/structure/B14541969.png)
![2,2'-[Oxydi(butane-3,1-diyl)]bis(oxolane)](/img/structure/B14541974.png)
